5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a nitrile group, and a dimethoxyethyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound is used in the development of pharmaceuticals and bioactive molecules due to its potential biological activity.
Mechanism of Action
The mechanism by which 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile include:
5-Bromo-2-pyridinecarbonitrile: This compound lacks the dimethoxyethyl group and has different chemical properties and applications.
2-Bromo-5-methylpyridine: This compound has a methyl group instead of the dimethoxyethyl group, leading to variations in reactivity and use.
Properties
Molecular Formula |
C10H11BrN2O2 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
5-bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11BrN2O2/c1-14-10(15-2)4-9-7(5-12)3-8(11)6-13-9/h3,6,10H,4H2,1-2H3 |
InChI Key |
QIKBIOIIVNMKPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=C(C=C(C=N1)Br)C#N)OC |
Origin of Product |
United States |
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